Cas no 2172527-56-7 (1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride)

1-(3-ブロモ-4-メトキシフェニル)エタン-1-スルホニルフッ素は、有機合成や医薬品開発において有用なスルホニルフッ素化合物です。その特徴的な構造は、3位のブロモ基と4位のメトキシ基を有する芳香環と、エタンスルホニルフッ素基が結合しています。この化合物は、選択的な官能基変換や生体分子との共有結合形成に適しており、プロテアーゼ阻害剤や活性部位標的化プローブの開発に応用可能です。特に、スルホニルフッ素基の高い反応性により、チロシン残基などとの効率的な修飾が期待されます。安定性と反応性のバランスが良く、有機溶媒への溶解性も良好なため、実験操作が容易です。

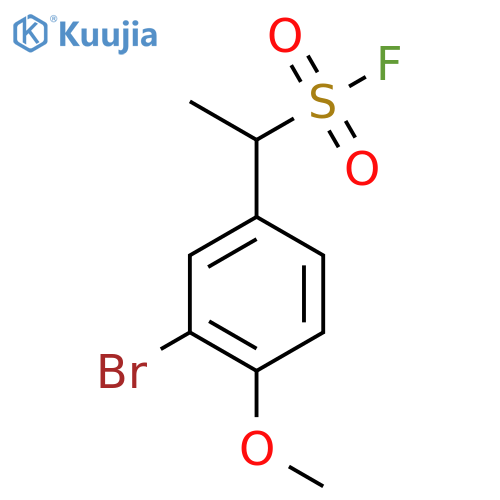

2172527-56-7 structure

商品名:1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride

- 2172527-56-7

- EN300-1451224

-

- インチ: 1S/C9H10BrFO3S/c1-6(15(11,12)13)7-3-4-9(14-2)8(10)5-7/h3-6H,1-2H3

- InChIKey: HLSAVDPZSZNSLS-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)C(C)S(=O)(=O)F)OC

計算された属性

- せいみつぶんしりょう: 295.95181g/mol

- どういたいしつりょう: 295.95181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1451224-1.0g |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |

2172527-56-7 | 1g |

$1214.0 | 2023-06-06 | ||

| Enamine | EN300-1451224-2.5g |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |

2172527-56-7 | 2.5g |

$2379.0 | 2023-06-06 | ||

| Enamine | EN300-1451224-10000mg |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |

2172527-56-7 | 10000mg |

$4545.0 | 2023-09-29 | ||

| Enamine | EN300-1451224-100mg |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |

2172527-56-7 | 100mg |

$930.0 | 2023-09-29 | ||

| Enamine | EN300-1451224-0.1g |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |

2172527-56-7 | 0.1g |

$1068.0 | 2023-06-06 | ||

| Enamine | EN300-1451224-10.0g |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |

2172527-56-7 | 10g |

$5221.0 | 2023-06-06 | ||

| Enamine | EN300-1451224-50mg |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |

2172527-56-7 | 50mg |

$888.0 | 2023-09-29 | ||

| Enamine | EN300-1451224-5.0g |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |

2172527-56-7 | 5g |

$3520.0 | 2023-06-06 | ||

| Enamine | EN300-1451224-500mg |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |

2172527-56-7 | 500mg |

$1014.0 | 2023-09-29 | ||

| Enamine | EN300-1451224-0.5g |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |

2172527-56-7 | 0.5g |

$1165.0 | 2023-06-06 |

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

2172527-56-7 (1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量